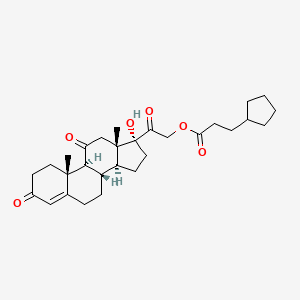
17,20-Dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound known as CORTISONE 21-CYCLOPENTANEPROPIONATE, identified by the Unique Ingredient Identifier 7LJS52SGDV, is a synthetic corticosteroid. It is primarily used in the medical field for its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CORTISONE 21-CYCLOPENTANEPROPIONATE involves the esterification of cortisone with cyclopentanecarboxylic acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of CORTISONE 21-CYCLOPENTANEPROPIONATE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the esterification process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
CORTISONE 21-CYCLOPENTANEPROPIONATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered biological activity.
Reduction: Reduction reactions can convert the ketone group in cortisone to a hydroxyl group, forming hydrocortisone derivatives.
Substitution: The ester group can be substituted with other functional groups to create new corticosteroid analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various cortisone and hydrocortisone derivatives, each with unique pharmacological properties.
Scientific Research Applications
CORTISONE 21-CYCLOPENTANEPROPIONATE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: The compound is employed in research on hormone regulation and the biological effects of corticosteroids.
Medicine: It is investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
CORTISONE 21-CYCLOPENTANEPROPIONATE exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers the translocation of the receptor-ligand complex to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound modulates the transcription of genes involved in inflammatory and immune responses, leading to its anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent synthetic corticosteroid with a longer duration of action.
Uniqueness
CORTISONE 21-CYCLOPENTANEPROPIONATE is unique due to its specific esterification with cyclopentanecarboxylic acid, which alters its pharmacokinetic profile and enhances its stability compared to other corticosteroids. This modification can result in different therapeutic effects and applications.
Properties
CAS No. |
509-00-2 |
|---|---|
Molecular Formula |
C29H40O6 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C29H40O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-22,26,34H,3-14,16-17H2,1-2H3/t21-,22-,26+,27-,28-,29-/m0/s1 |
InChI Key |
BWXNEKSGGFWHGG-BLQUQLGXSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


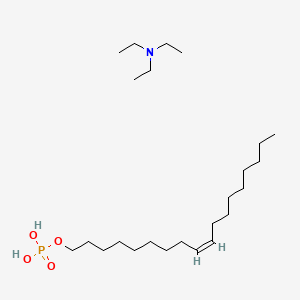
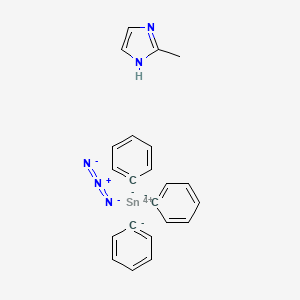
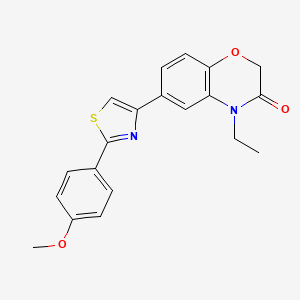
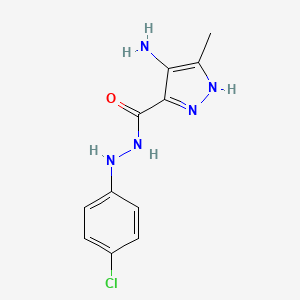
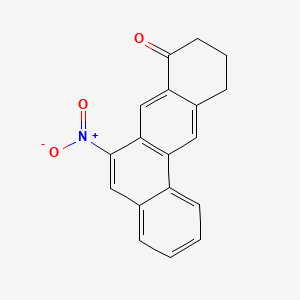
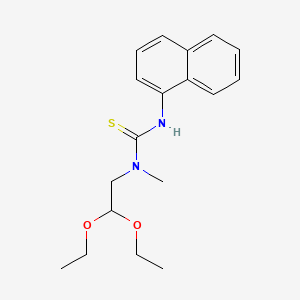
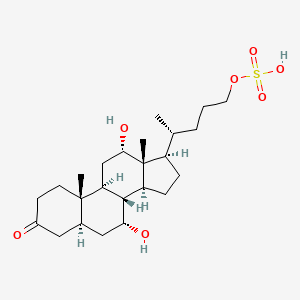
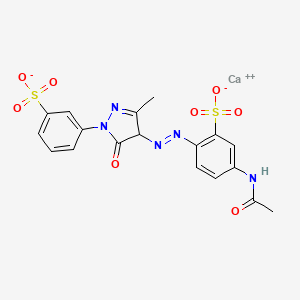
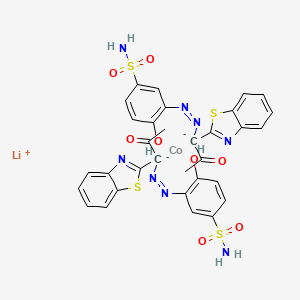
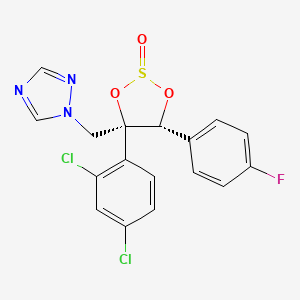
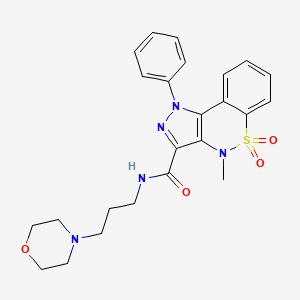
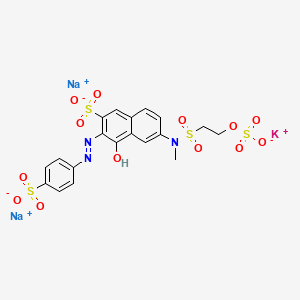
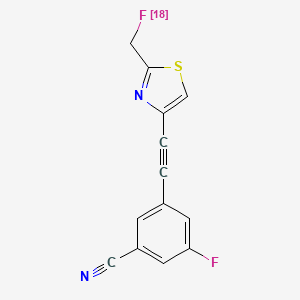
![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
